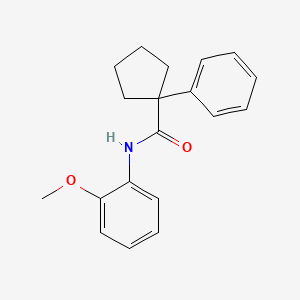

N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide involves several chemical strategies. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcases a methodology that could be adapted for the synthesis of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide by substituting appropriate functional groups (Özer et al., 2009). Additionally, the use of reagents like N-methoxy-N-methylcyanoformamide in the formation of β-keto Weinreb amides and unsymmetrical ketones highlights the chemical flexibility and reactivity of compounds within this class, providing insight into potential synthetic routes (Nugent & Schwartz, 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide, such as 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been determined using X-ray diffraction, IR spectroscopy, and DFT calculations. These studies provide crucial insights into bond lengths, angles, and overall geometry, which are critical for understanding the molecular structure of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide derivatives can be inferred from studies on similar compounds. For example, the electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides reveals complex reaction pathways that could be relevant for understanding the chemical reactions of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide (Tang et al., 2008). Additionally, the synthesis and characterization of various amides and their derivatives, including N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, provide a foundation for understanding the chemical properties and reactivity of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide (Özer et al., 2009).

Physical Properties Analysis

The physical properties of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide can be gleaned from studies on similar compounds, focusing on solubility, melting points, and crystalline structure. For instance, the examination of polymorphic forms of related compounds provides insight into the potential physical forms and stability of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide and its influence on biological activity (Shishkina et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide, such as reactivity, stability under various conditions, and interactions with other chemical entities, are crucial for its application in chemical synthesis and potential pharmaceutical applications. The reactivity of N-methoxy-N-methylcyanoformamide and its utility in preparing β-carbonyl Weinreb amides highlights the versatile chemical properties that compounds like N-(2-methoxyphenyl)-1-phenylcyclopentanecarboxamide might exhibit (Nugent & Schwartz, 2016).

属性

IUPAC Name |

N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-17-12-6-5-11-16(17)20-18(21)19(13-7-8-14-19)15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICABULQKIARKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330133 |

Source

|

| Record name | N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

CAS RN |

332392-07-1 |

Source

|

| Record name | N-(2-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-N-(tetrahydro-3-thienyl)piperidin-4-amine](/img/structure/B5645446.png)

![phenyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetate](/img/structure/B5645456.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5645468.png)

![3-{[1-(4,4,4-trifluorobutanoyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5645487.png)

![5-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645500.png)

![2-({4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzyl}thio)pyridine](/img/structure/B5645504.png)

![(3R*,4S*)-4-cyclopropyl-1-[(1-isonicotinoylpiperidin-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5645509.png)

![3-({3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5645514.png)

![N-(3'-methylbiphenyl-4-yl)-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B5645522.png)

![{3-(2-methoxyethyl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5645524.png)

![6-({3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5645527.png)

![ethyl 2-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5645531.png)